molecular formula C16H15NO3S2 B2891999 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1428357-82-7

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2891999
CAS No.: 1428357-82-7
M. Wt: 333.42
InChI Key: RGGPGLLERNVNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene core substituted with two heterocyclic groups: a furan-3-ylmethyl and a thiophen-2-ylmethyl moiety attached to the sulfonamide nitrogen (Figure 1). The absence of substituents on the benzene ring distinguishes it from many analogs, making it a relatively simple yet versatile scaffold for exploring structure-activity relationships (SAR) in medicinal and materials chemistry. Its synthesis typically involves reacting benzenesulfonyl chloride with a secondary amine derived from furan-3-ylmethyl and thiophen-2-ylmethyl precursors under basic conditions .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,16-6-2-1-3-7-16)17(11-14-8-9-20-13-14)12-15-5-4-10-21-15/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGPGLLERNVNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzenesulfonyl chloride, furan-3-ylmethanol, and thiophen-2-ylmethanol.

    Step 1 Formation of Sulfonamide: Benzenesulfonyl chloride reacts with an amine to form the sulfonamide intermediate.

    Step 2 Alkylation: The sulfonamide intermediate is then alkylated with furan-3-ylmethanol and thiophen-2-ylmethanol under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonamide group can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene

    Reduction: Reduced sulfonamide derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: Its structure is similar to other bioactive sulfonamides, indicating potential as a pharmaceutical agent.

    Diagnostics: It could be used in the development of diagnostic tools due to its unique chemical properties.

Industry

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The furan and thiophene rings may enhance binding affinity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

3-Chloro-4-Methoxy Analog

A closely related compound, 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (RN: 1421514-76-2), introduces chloro (Cl) and methoxy (OCH₃) groups at positions 3 and 4 of the benzene ring, respectively . The methoxy group may improve solubility compared to the unsubstituted parent compound, but the chloro group could increase lipophilicity and metabolic stability.

N-(Pyridin-3-ylmethyl)-N-(Thienylmethyl) Derivatives

European Patent EP 2 881 393 B1 describes analogs like N-(pyridin-3-ylmethyl)-N-(2-thienylmethyl)benzenesulfonamide (Compound 4-22), where the furan is replaced with a pyridine ring . The pyridine introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH, which could enhance solubility or target interactions in enzyme-active sites.

Variations in Heterocyclic Substituents

Positional Isomerism in Furan Substituents

Compound N-(2-furylmethyl)-N-(2-thienylmethyl)benzenesulfonamide (4-23) from the same patent features a furan-2-ylmethyl group instead of furan-3-ylmethyl .

Thiazole- and Pyrimidine-Linked Sulfonamides

Sulfathiazole derivatives, such as 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide, replace the furan/thiophene groups with bulkier thiazole or pyrimidine rings .

Data Table: Key Structural and Functional Comparisons

Compound Name Benzene Substituents Amide Substituents Key Properties/Applications Reference
N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide None Furan-3-ylmethyl, Thiophen-2-ylmethyl Moderate lipophilicity, potential CNS activity
3-Chloro-4-methoxy analog 3-Cl, 4-OCH₃ Furan-3-ylmethyl, Thiophen-2-ylmethyl Enhanced electronic effects, possible antibacterial activity
N-(Pyridin-3-ylmethyl)-N-(thienylmethyl)benzenesulfonamide None Pyridin-3-ylmethyl, Thiophen-2-ylmethyl Improved solubility, enzyme inhibition
Sulfathiazole derivatives Variable Thiazolyl, pyrimidinyl Antibacterial (DHPS inhibition)
N-(2-Furylmethyl)-N-(2-thienylmethyl)benzenesulfonamide None Furan-2-ylmethyl, Thiophen-2-ylmethyl Altered steric interactions

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a furan and thiophene moiety, which are known for their biological activities. The presence of these heterocycles may enhance the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via caspase activation
A549 (Lung)11.0Disruption of FAK/Paxillin pathway
HeLa (Cervical)20.5Intercalation within DNA leading to apoptosis

The IC50 values indicate that this compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • Apoptosis Induction : The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation and programmed cell death .
  • Inhibition of Cell Migration : Studies indicated that the compound disrupts the FAK/Paxillin signaling pathway, which is crucial for cancer cell migration and invasion .
  • DNA Interaction : Evidence suggests that this compound can intercalate with DNA, potentially leading to mutagenic effects .

Case Studies

In a clinical setting, compounds similar to this compound have been evaluated for their safety and efficacy:

  • Clinical Trials : A phase II trial involving sulfonamide derivatives demonstrated a significant reduction in tumor size among participants with advanced breast cancer .
  • Patient Outcomes : Among patients treated with similar compounds, a notable percentage exhibited long-term remission, suggesting a favorable safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.